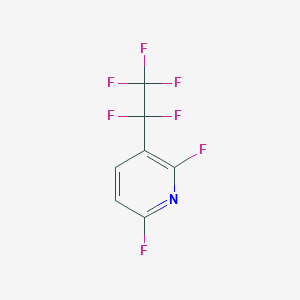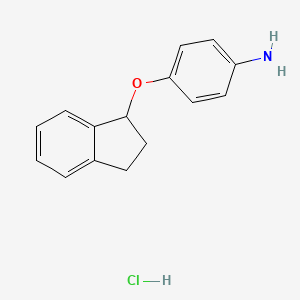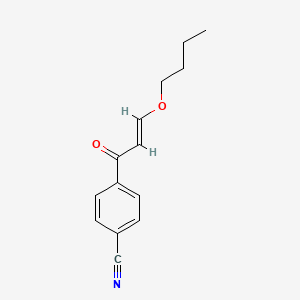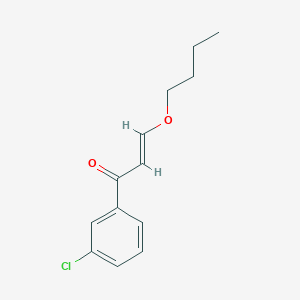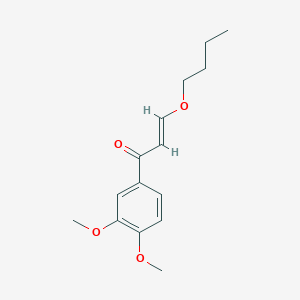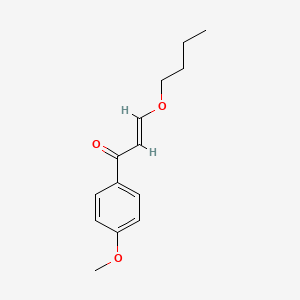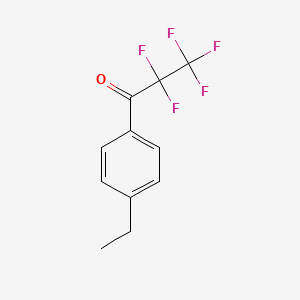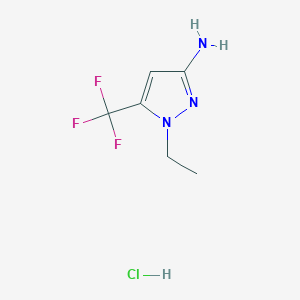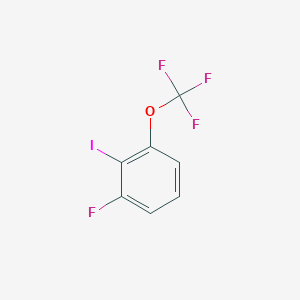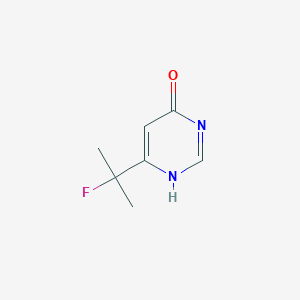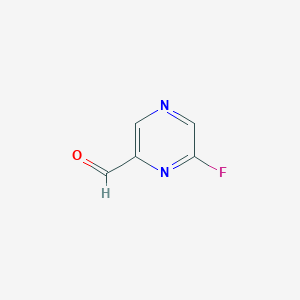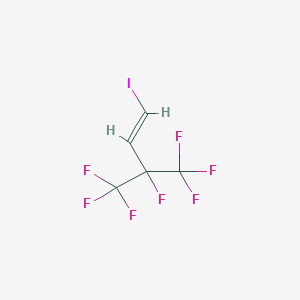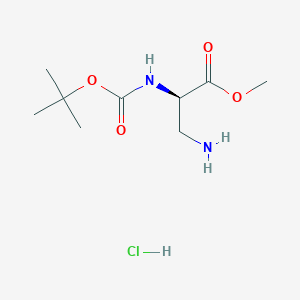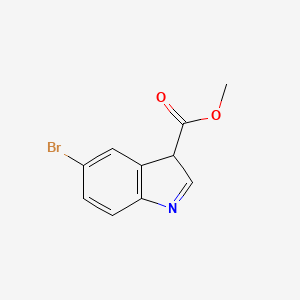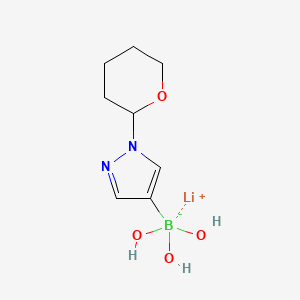
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate is a complex organoboron compound It features a lithium cation coordinated to a borate anion, which is further substituted with a tetrahydro-2H-pyran-2-yl and a 1H-pyrazol-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate typically involves the reaction of lithium hydroxide with a boronic acid derivative. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and oxygen interference. The reaction mixture is then cooled to 0°C, and the boronic acid derivative is added slowly to ensure complete reaction and high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for reagent addition and temperature control is common in industrial settings to enhance efficiency and safety.
化学反应分析
Types of Reactions
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of borate esters and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced borate species.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Nucleophiles such as halides, amines, and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include borate esters, reduced borate species, and substituted borate compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of borate esters and other boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
作用机制
The mechanism of action of lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate involves its interaction with molecular targets through its borate and lithium components. The borate group can form stable complexes with various biomolecules, while the lithium ion can modulate biological pathways by interacting with enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s effects .
相似化合物的比较
Similar Compounds
Lithium borohydride (LiBH4): A reducing agent used in organic synthesis.
Sodium borohydride (NaBH4): Another reducing agent with similar applications.
Potassium borohydride (KBH4): Used in similar contexts as lithium borohydride.
Uniqueness
Lithium trihydroxy(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)borate is unique due to its specific structural features, which combine the properties of borate and lithium compounds with the additional functional groups.
属性
IUPAC Name |
lithium;trihydroxy-[1-(oxan-2-yl)pyrazol-4-yl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BN2O4.Li/c12-9(13,14)7-5-10-11(6-7)8-3-1-2-4-15-8;/h5-6,8,12-14H,1-4H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQHDFPPIAHGSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CN(N=C1)C2CCCCO2)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BLiN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
